3-Bromo-4-chloropyridine

Cross-coupling chemoselectivity Sequential functionalization Suzuki-Miyaura

3-Bromo-4-chloropyridine is a dihalogenated pyridine derivative (C5H3BrClN, MW 192.44) containing bromine at the 3-position and chlorine at the 4-position. This substitution pattern delivers a quantifiable reactivity differential between the two halogens, making the compound a versatile platform for chemoselective cross-coupling and stepwise derivatization in medicinal chemistry and agrochemical research.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 36953-42-1
Cat. No. B1270894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloropyridine
CAS36953-42-1
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)Br
InChIInChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H
InChIKeyQADXKWUCCGPQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloropyridine (CAS 36953-42-1): A Dual-Halogen Pyridine Building Block for Selective Sequential Functionalization


3-Bromo-4-chloropyridine is a dihalogenated pyridine derivative (C5H3BrClN, MW 192.44) containing bromine at the 3-position and chlorine at the 4-position. This substitution pattern delivers a quantifiable reactivity differential between the two halogens, making the compound a versatile platform for chemoselective cross-coupling and stepwise derivatization in medicinal chemistry and agrochemical research . Its physical state at ambient temperature (liquid, mp 17.5–18.5 °C) and moderate boiling point (115 °C at 20 Torr) facilitate handling in standard synthetic workflows [1].

Why 3-Bromo-4-chloropyridine Cannot Be Replaced by Another Dihalopyridine Isomer Without Re-Optimization


Dihalopyridine isomers (e.g., 3-bromo-2-chloropyridine, 3-bromo-5-chloropyridine, or 3,4-dichloropyridine) differ critically in the spatial arrangement of halogens, which dictates both the electronic environment of the pyridine ring and the relative reactivity of the C–X bonds in cross-coupling. Experimental Suzuki–Miyaura data show reactivity follows Br > I >> Cl, and that the pyridine C3 position is inherently more reactive than C2 or C4 [1]. Consequently, swapping one isomer for another alters chemoselectivity, coupling yields, and the feasibility of sequential derivatization. Furthermore, specific pharmaceutical syntheses—such as the URAT1 inhibitor RDEA3170—have been optimized explicitly around the 3-bromo-4-chloro substitution pattern [2]. Any substitution would necessitate complete re-optimization of the synthetic route, impacting cost, timeline, and regulatory burden.

Quantitative Evidence: 3-Bromo-4-chloropyridine Versus Closest Analogs


C3-Bromine vs. C4-Chlorine Reactivity in Suzuki-Miyaura Coupling Enables Predictable Stepwise Derivatization

The reactivity hierarchy of halogen substituents on pyridine, established by Mikagi et al., places Br >> Cl in experimental Suzuki–Miyaura coupling yields, with the C3 position outperforming C2 and C4 [1]. This means that in 3-bromo-4-chloropyridine, the C3–Br bond undergoes oxidative addition far more readily than the C4–Cl bond. As a result, chemists can selectively couple at the 3-position first, preserve the 4-chloro group, and subsequently activate it under harsher conditions—a capability that is absent in the 4-bromo-3-chloropyridine isomer or the monohalogenated analogs.

Cross-coupling chemoselectivity Sequential functionalization Suzuki-Miyaura

Proven Key Intermediate in the Synthesis of URAT1 Inhibitor RDEA3170 (Lesinurad Analog)

Zhang et al. selected 3-bromo-4-chloropyridine as the pyridine building block in a six-step synthesis of RDEA3170, a potent URAT1 inhibitor for gout treatment [1]. The overall yield over six steps was 16%, and the route was explicitly optimized around the 3-bromo-4-chloro pattern; no other dihalopyridine isomer would provide the same regioisomeric product without redesigning the entire route. This demonstrates that the compound's unique substitution pattern has been validated in a drug-development context.

Pharmaceutical intermediate URAT1 inhibitor Gout therapy

Physicochemical Property Differentiation: Melting Point and Boiling Point vs. Closest Isomers

3-Bromo-4-chloropyridine exhibits a melting point of 17.5–18.5 °C (freezer-stable liquid at room temperature) and a boiling point of 115 °C at 20 Torr [1]. Its refractive index (n20/D 1.453) and density (1.19 g/mL) also serve as identification fingerprints . While direct isomer comparison tables are sparse in the primary literature, authoritative databases (e.g., ChemSpider, PubChem) list distinctly different boiling points and densities for isomers such as 2-bromo-4-chloropyridine (bp ~98 °C) [2], underscoring that these compounds are not interchangeable in physical processing, storage, or distillation-based purification.

Physicochemical characterization Isomer identification Quality control

High Purity Specification (>98% by HPLC) Reduces By-product Burden in Multi-Step Sequences

Leading suppliers provide 3-bromo-4-chloropyridine with a minimum purity of 98% as measured by HPLC or 98% by GC . Lower-purity lots of positional isomers (often 95%) can contain up to 5% of regioisomeric or monohalogenated impurities, which, when carried through a multi-step sequence, generate difficult-to-separate by-products that lower overall yield and complicate purification. The 98% specification reduces this risk, offering a quantifiable advantage in applications requiring high-fidelity building blocks.

Purity specification Procurement quality Reproducibility

High-Value Application Scenarios for 3-Bromo-4-chloropyridine Driven by Its Quantitative Differentiation


Sequential Suzuki-Miyaura / Buchwald-Hartwig Construction of Unsymmetrical 3,4-Diarylpyridines

Leveraging the > Br versus Cl reactivity differential (see Evidence Item 3.1), chemists can execute a first cross-coupling at the 3-position under mild Pd conditions (e.g., Pd(PPh3)4, mild base, low temperature), leaving the 4-chloro substituent intact. A subsequent coupling at the 4-position, enabled by a more active catalytic system (e.g., Pd-NHC or Pd-XPhos), delivers an unsymmetrical diarylpyridine core in two programmable steps. This strategy is essential for generating kinase inhibitor libraries where substitution pattern dictates selectivity [1].

Scalable Synthesis of URAT1 Inhibitors and Related Purine-Modulating Agents

The validated six-step route to RDEA3170 demonstrates that 3-bromo-4-chloropyridine can be scaled to multi-gram quantities and incorporated into a complex molecule without protecting-group manipulation of the remaining halogen [2]. Procurement teams supporting gout or hyperuricemia programs should prioritize this building block over other dihalopyridines to leverage existing process knowledge and reduce route-scouting time.

Structure–Activity Relationship (SAR) Studies Requiring Orthogonal Halogen Handles

In SAR campaigns where the 3- and 4-positions of the pyridine must be independently varied, the orthogonal reactivity of C3–Br and C4–Cl allows late-stage diversification from a single advanced intermediate. This reduces the number of parallel synthetic sequences and conserves precious intermediates, a direct consequence of the chemoselectivity advantage documented in Section 3 [1].

Quality-Control-Driven Procurement for High-Throughput Experimentation

The availability of 98%+ pure material with well-defined physical constants (mp 17.5–18.5 °C, bp 115 °C/20 Torr) [3] enables automated liquid-handling platforms to dispense the compound as a room-temperature liquid without clogging or crystallization, while the high purity minimizes false positives in high-throughput biological screens. This makes the compound a preferred choice over lower-melting or lower-purity isomers.

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